molecular formula C20H14N4 B1315858 4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine CAS No. 125330-07-6

4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine

Cat. No.: B1315858
CAS No.: 125330-07-6
M. Wt: 310.4 g/mol
InChI Key: QDZDJOZMAOJQDE-UHFFFAOYSA-N
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Description

The compound 4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine is a sophisticated multidentate ligand designed for advanced research applications. Its molecular structure, featuring multiple nitrogen-containing heterocycles, is engineered for strong coordination with various metal centers. This property makes it a foundational building block in the development of metal-organic frameworks (MOFs) and coordination polymers, which are pivotal for research in gas storage, molecular separation, and heterogeneous catalysis . In the field of medicinal chemistry, such pyridine-based scaffolds are frequently explored for their potential to interact with biological targets. Related compounds have demonstrated significant inhibitory activity against enzymes like CDK2 (cyclin-dependent kinase 2), a key regulator of the cell cycle, making them valuable tools for investigating new anticancer therapies . Furthermore, its structural analogy to kinked dipodal dipyridines, such as 4-Pyridylnicotinamide, suggests its utility in constructing complex molecular architectures with specific geometric properties for supramolecular chemistry and the development of novel optoelectronic materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)17-5-11-23-19(13-17)20-14-18(6-12-24-20)16-3-9-22-10-4-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZDJOZMAOJQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine typically involves the reaction of 4,4’-bipyridine with iodine. This method was first reported in 1938 by Burstall and colleagues, who obtained the compound as a by-product . The reaction conditions generally include the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the quaterpyridine structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted quaterpyridine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted quaterpyridine derivatives .

Scientific Research Applications

Coordination Chemistry

Bridging Ligand : 4-Pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine serves as an effective bridging ligand in the formation of metal-organic frameworks (MOFs) and supramolecular assemblies. Its ability to coordinate with metal ions such as Ruthenium(II) and Palladium(II) allows for the construction of complex structures with potential applications in catalysis and gas storage.

Catalysis

Catalytic Activity : The metal complexes formed with this compound exhibit notable catalytic properties. For instance, quaterpyridine-based complexes have been investigated for their role in facilitating oxidation reactions and other catalyzed processes. The specific catalytic activities can vary significantly depending on the metal center involved.

Biological Applications

DNA Intercalation : Research indicates that derivatives of quaterpyridine can intercalate into DNA, suggesting potential applications in gene therapy and targeted drug delivery systems. This property allows for the design of novel anticancer agents that can selectively bind to cancerous cells.

Data Table: Comparison of Coordination Complexes

Complex Metal Ion Application Reference
Quaterpyridine-Ruthenium ComplexRuthenium(II)Catalysis in oxidation reactions
Quaterpyridine-Palladium ComplexPalladium(II)Formation of coordination polymers
Quaterpyridine-DNA ComplexVariousGene therapy

Case Study 1: Metal-Organic Frameworks

A study demonstrated the synthesis of a new metal-organic framework using this compound as a ligand. The resulting framework exhibited high surface area and porosity, making it suitable for gas adsorption applications, particularly in CO2 capture.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of quaterpyridine derivatives and evaluated their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism by which 4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings in the compound provide multiple coordination sites, allowing it to form stable complexes with various transition metals. These complexes can then interact with biological molecules, such as DNA, or participate in catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues

The following compounds share structural motifs or functional groups with the target molecule:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid Bipyridine core + butanoic acid substituent C₁₅H₁₆N₂O₂ 256.30 Not reported
2,2'-Bipyridine-4-Carboxylic Acid Bipyridine + carboxylic acid group C₁₁H₈N₂O₂ 200.20 Not reported
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid Pyridine-hydroxypyridine + fluorobenzoic acid C₁₂H₈FNO₃ 249.20 Not reported
(2S)-2-Pyridin-4-ylpyrrolidine Pyrrolidine fused with pyridine C₉H₁₂N₂ 148.21 Not reported

Key Observations:

  • The target compound’s terpyridine framework distinguishes it from bipyridine derivatives (e.g., 4-(4'-methyl-[2,2'-bipyridin]-4-yl)butanoic acid), which lack the third pyridine ring.
  • Substituents such as carboxylic acid (e.g., in 2,2'-bipyridine-4-carboxylic acid) or fluorine (e.g., 2-fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid) influence solubility and electronic properties, whereas the target molecule’s unfunctionalized pyridine rings prioritize π-π stacking and metal coordination .

Physical and Chemical Properties

  • Molecular Weight: The target compound’s molecular weight (~315 g/mol, estimated) exceeds that of simpler bipyridines (e.g., 200.2 g/mol for 2,2'-bipyridine-4-carboxylic acid) due to its additional pyridine ring .
  • Melting Points: Pyridine derivatives with polar groups (e.g., carboxylic acids) exhibit higher melting points (e.g., 170°C for 2,2-dimethyl-N-(4-pyridinyl)propanamide ), whereas nonpolar terpyridines like the target compound may have lower melting points, favoring solubility in organic solvents.

Biological Activity

4-Pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine, commonly referred to as quaterpyridine, is a compound characterized by its unique oligopyridine structure, consisting of four interconnected pyridine rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and coordination chemistry, due to its potential biological activities and ability to form stable complexes with transition metals.

  • Molecular Formula : C20H14N4
  • Molecular Weight : 310.4 g/mol
  • CAS Number : 125330-07-6
  • InChI Key : QDZDJOZMAOJQDE-UHFFFAOYSA-N

The biological activity of quaterpyridine is primarily attributed to its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination facilitates interactions with biological macromolecules, such as DNA and proteins, influencing various biochemical pathways. The specific effects depend on the type of metal ion involved and the resulting complex's nature.

Antimicrobial Activity

Research has shown that pyridine derivatives exhibit significant antimicrobial properties. Quaterpyridine, due to its structural characteristics, is hypothesized to enhance these activities. A study highlighted that compounds with a pyridine nucleus demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of additional heterocycles or functional groups in similar compounds has been linked to improved antimicrobial efficacy.

CompoundBacterial Strains InhibitedMinimum Inhibitory Concentration (MIC)
Quaterpyridine DerivativeS. aureus, E. coliVaries by derivative

Antiviral Activity

The ongoing search for antiviral agents has spotlighted pyridine compounds due to their therapeutic potential against viruses like SARS-CoV-2. Pyridine derivatives have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antibacterial properties of quaterpyridine derivatives.
    • Method : In vitro testing against a panel of bacterial strains.
    • Results : Several derivatives exhibited potent antibacterial activity with MIC values significantly lower than standard antibiotics.
  • Antiviral Screening
    • Objective : Assess the antiviral potential against SARS-CoV-2.
    • Method : Cell culture assays measuring viral load post-treatment with quaterpyridine derivatives.
    • Results : Notable reduction in viral titers was observed, indicating strong antiviral activity.

Structure–Activity Relationships (SAR)

The biological activity of quaterpyridine can be influenced by its structural features:

  • Substituents : The addition of functional groups such as amino or hydroxyl can enhance activity.
  • Metal Coordination : The type of metal coordinated significantly affects the biological outcome; for instance, complexes with Ru(II) have shown enhanced bioactivity compared to others.

Q & A

Q. What are the standard synthetic routes for preparing 4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling , using halogenated pyridine precursors. Key intermediates include brominated pyridine derivatives, which are reacted under palladium catalysis. For example, describes a related pyridopyrazine compound synthesized via sequential coupling under inert atmosphere, with purification via column chromatography . Reaction conditions (solvent, temperature, catalyst loading) must be optimized based on steric and electronic factors of substituents .

Q. Table 1: Example Reaction Conditions for Pyridinyl Compound Synthesis

StepReactantsCatalyst/BaseSolventTemp (°C)Yield (%)
1Bromopyridine A, Boronic Acid BPd(PPh₃)₄, Na₂CO₃DME/H₂O8075
2Intermediate C, Pyridine DCuI, TMEDADMF12065

Adapted from methodologies in pyridinyl compound synthesis

Q. What crystallographic techniques are recommended for resolving the molecular structure of this compound, and how does SHELXL enhance refinement accuracy?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data is processed using SHELX programs, with SHELXL enabling high-precision refinement through constraints (e.g., DFIX for bond distances) and restraints (e.g., SIMU for thermal parameters). highlights SHELXL’s improved handling of hydrogen bonding and disorder in multi-pyridyl systems .

Q. Table 2: SHELXL Refinement Parameters

ParameterValue/Description
Resolution Range0.84–0.95 Å
R-factor<0.05
RestraintsApplied for bond distances
Hydrogen TreatmentRiding model

Adapted from SHELXL protocols

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) structural data (e.g., bond lengths, angles) during refinement?

Methodological Answer: Discrepancies often arise from crystal disorder or dynamic effects. SHELXL’s restraint options align experimental data with chemically reasonable geometries . For validation, compare with density functional theory (DFT) calculations. emphasizes SHELX’s robustness in high-resolution data handling, critical for resolving ambiguities .

Q. What methodological approaches are optimal for investigating the reactivity of this compound under varying catalytic conditions?

Methodological Answer: Employ kinetic profiling via in situ NMR or HPLC monitoring, coupled with controlled variation of catalytic systems (e.g., transition metal catalysts). discusses process simulation techniques for optimizing reaction conditions , while highlights surface interaction studies relevant to heterogeneous catalysis .

Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to predict the compound’s interaction with biological targets?

Methodological Answer: Combine molecular docking (predicting binding modes) with molecular dynamics (MD) simulations to assess conformational stability. Validate predictions experimentally via SCXRD or spectroscopy. PubChem-derived parameters () and synthesis strategies () provide foundational data for such models .

Q. What protocols are recommended for assessing the compound’s stability under varying environmental conditions (e.g., light, heat)?

Methodological Answer: Conduct accelerated degradation studies (exposure to heat, light, humidity) with analysis via HPLC or mass spectrometry. While specific data for this compound may be limited, general protocols from pyridine derivative handling ( ) recommend inert-atmosphere storage and purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine
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4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine

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